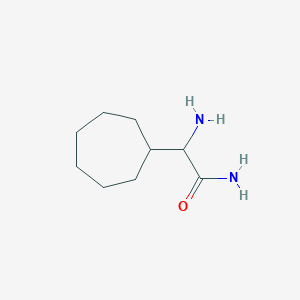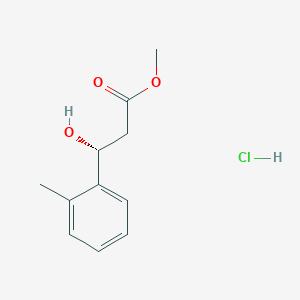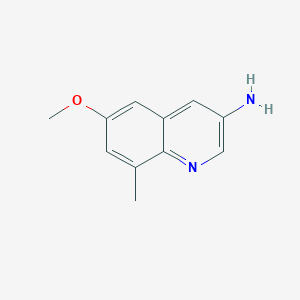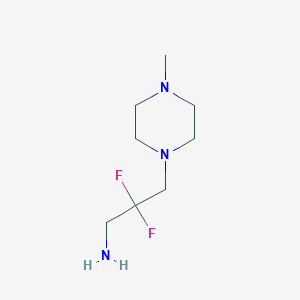
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H17F2N3. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a difluoropropylamine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with a difluorinated alkylating agent. One common method includes the use of 2,2-difluoropropylamine as the alkylating agent, which reacts with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification through chromatography and crystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Utilized in the synthesis of novel materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but lacks the difluoro substitution, leading to different chemical properties and reactivity.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another related compound with a shorter alkyl chain and different applications.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Shares the piperazine core but differs in the substitution pattern and chain length.
Uniqueness
2,2-Difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine is unique due to the presence of difluoro substitution, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H17F2N3 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2,2-difluoro-3-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H17F2N3/c1-12-2-4-13(5-3-12)7-8(9,10)6-11/h2-7,11H2,1H3 |
Clé InChI |
YZWNFGOGEIRVHC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
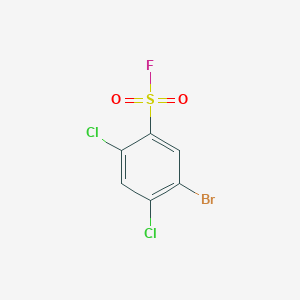
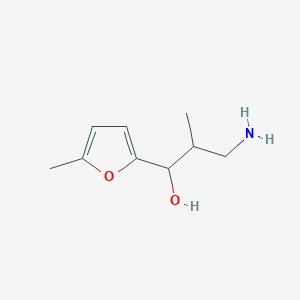
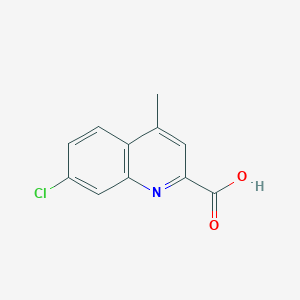
![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
![Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185925.png)
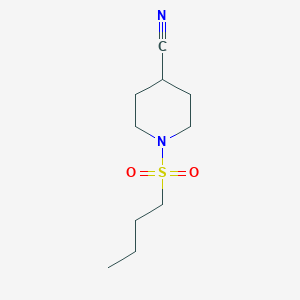
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)

